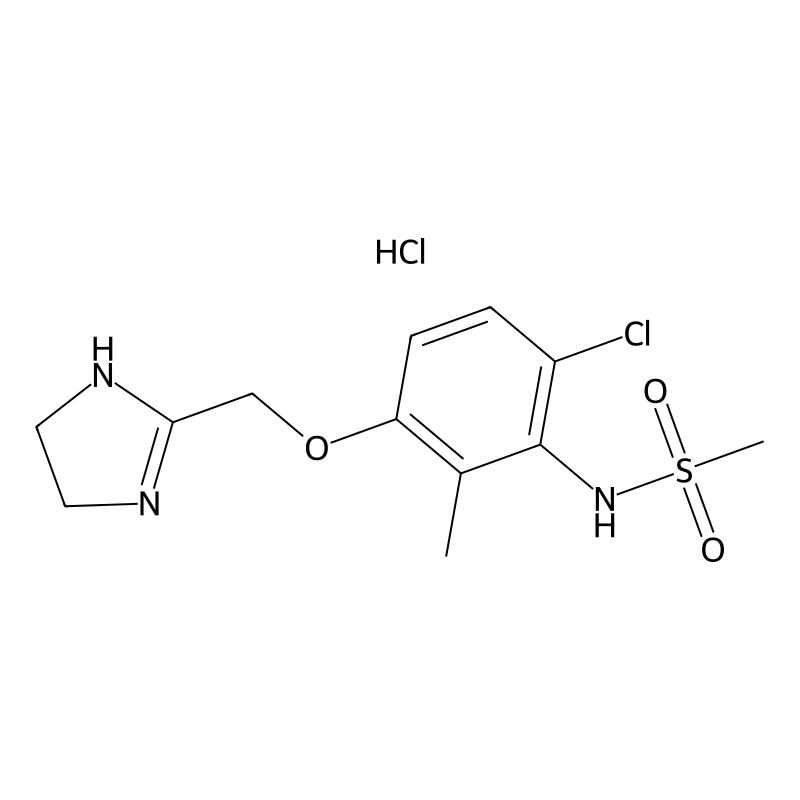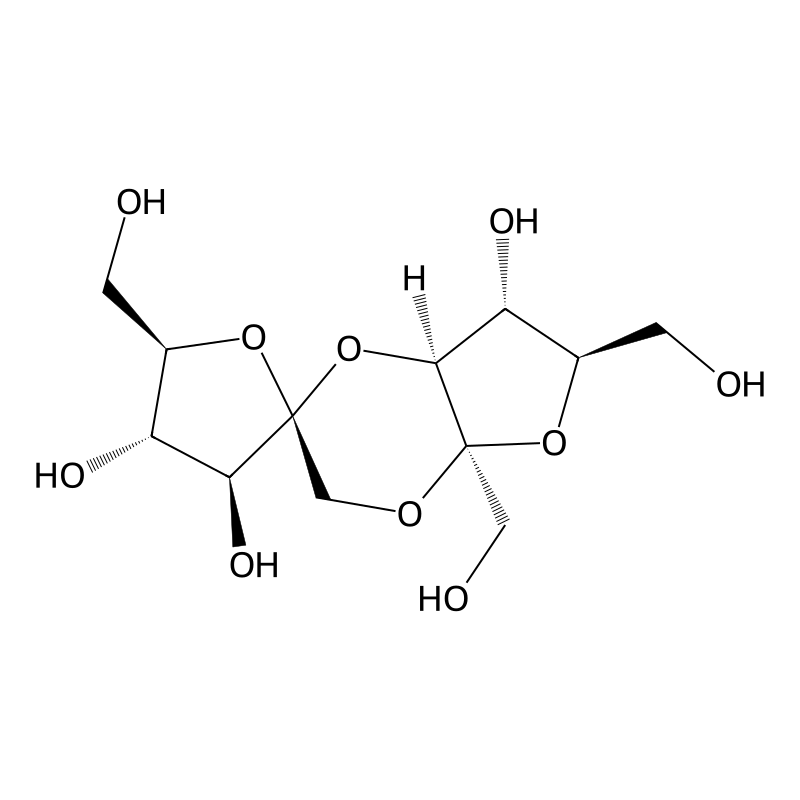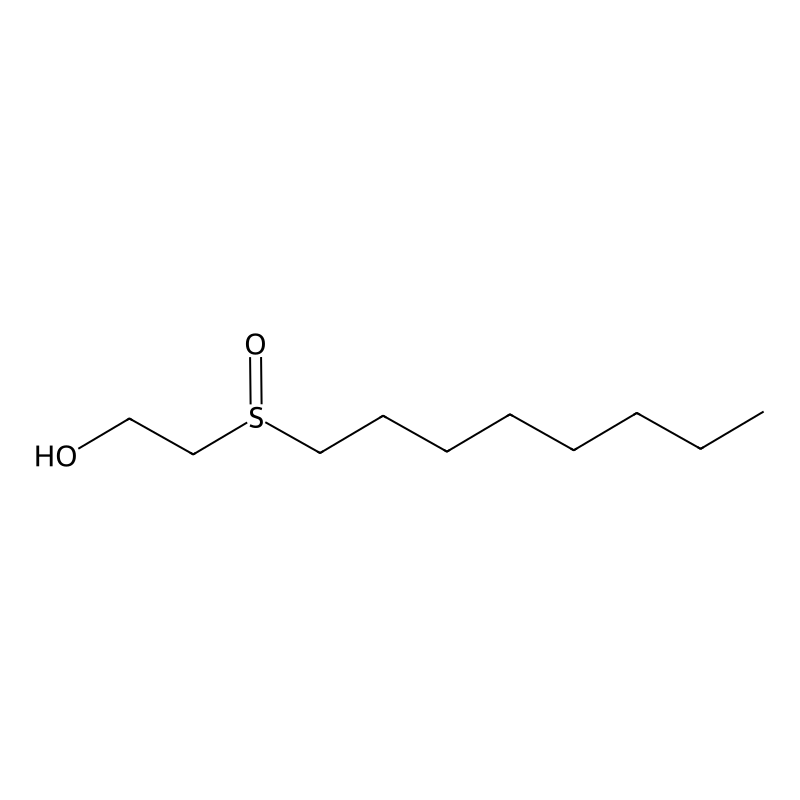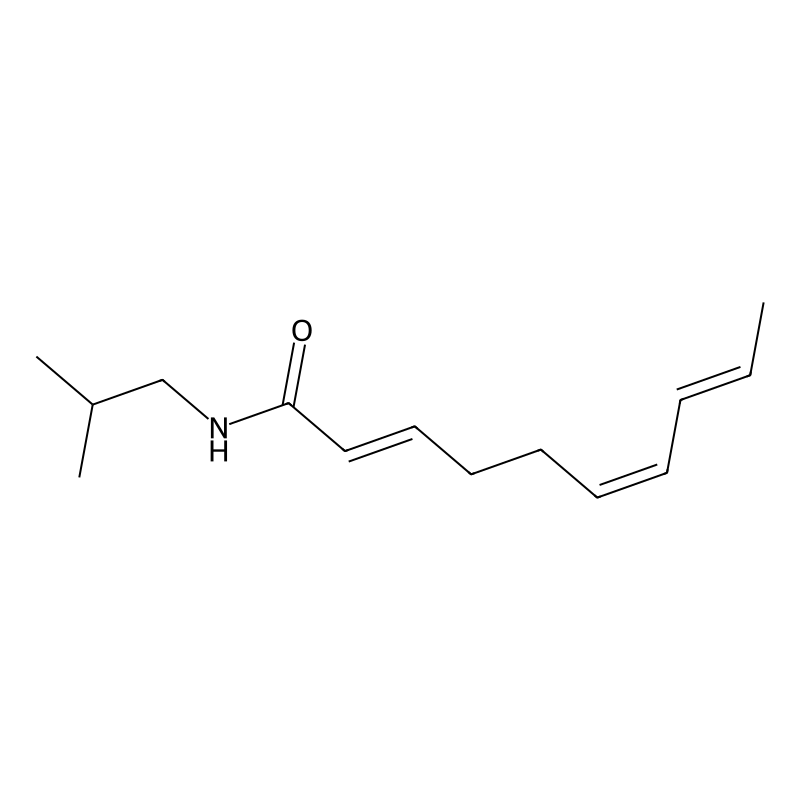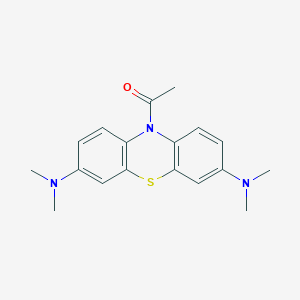Penthiopyrad
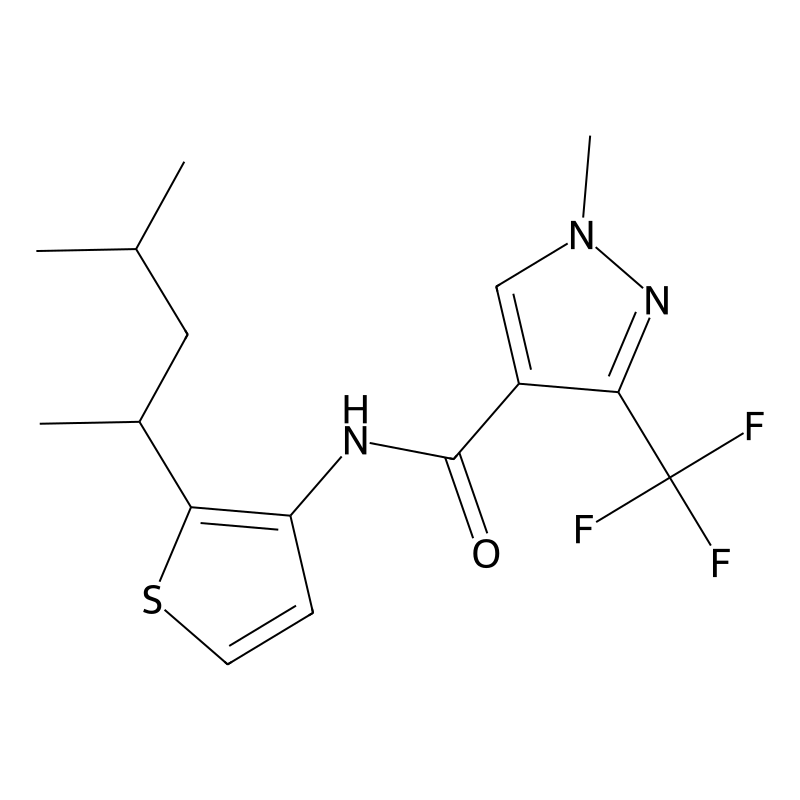
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
Penthiopyrad in Scientific Research: Fungicide Mode of Action
Penthiopyrad is a broad-spectrum fungicide commonly used in agriculture. However, scientific research delves deeper than its practical application, exploring its specific mode of action against fungal pathogens. Studies have revealed that Penthiopyrad disrupts fungal growth by inhibiting a crucial enzyme complex known as succinate dehydrogenase (SDH) []. SDH plays a vital role in the fungal respiratory chain, and its inhibition by Penthiopyrad disrupts cellular respiration, ultimately leading to fungal cell death [].
Penthiopyrad Research: Exploring Resistance Management
Another area of scientific research involving Penthiopyrad focuses on resistance management. The widespread use of fungicides can lead to the development of resistance in fungal populations. Scientists are investigating how Penthiopyrad interacts with fungal resistance mechanisms and how to develop resistance management strategies. This research includes exploring alternative fungicide modes of action and developing combination fungicide sprays that can delay or prevent the emergence of resistance to Penthiopyrad [].
Penthiopyrad is a broad-spectrum fungicide classified as a carboxamide. Its chemical structure is represented by the formula N-[2-(1,3-dimethylbutyl)-3-thienyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide, with the CAS number 183675-82-3. This compound is primarily utilized for controlling foliar and soil-borne diseases in various crops, including bananas, lettuce, and other agricultural plants . Penthiopyrad functions by inhibiting fungal respiration, specifically targeting complex II of the cytochrome system in fungi, which disrupts their energy production processes .
Penthiopyrad exhibits notable biological activity against a range of plant pathogens. It has been shown to effectively control diseases caused by fungi such as Colletotrichum gloeosporioides and Rhizoctonia solani, demonstrating a high level of efficacy in both laboratory and field settings . The compound activates specific genes related to stress responses in plants, enhancing their resilience against fungal attacks . Furthermore, studies indicate that penthiopyrad can induce oxidative stress in aquatic organisms like zebrafish, highlighting its potential environmental impact .
The synthesis of penthiopyrad involves several steps that typically include the formation of the pyrazole ring followed by the introduction of functional groups. While specific proprietary methods may vary among manufacturers, general synthetic routes often involve:
- Formation of Pyrazole: Reacting suitable precursors to create the pyrazole core.
- Thienyl Substitution: Introducing a thienyl group to the pyrazole structure.
- Carboxamide Formation: Converting the intermediate into a carboxamide through acylation reactions involving trifluoroacetic anhydride or similar reagents.
These steps are critical for achieving the desired biological activity and stability of the compound .
Penthiopyrad is widely used in agricultural settings for its effectiveness against a variety of fungal diseases. Its applications include:
- Crop Protection: Effective against foliar and soil-borne diseases in crops like corn, soybeans, and canola.
- Turf Management: Utilized on lawns and golf courses to manage turf diseases.
- Seed Treatment: Applied as a seed treatment to protect young plants from disease during early growth stages .
The compound's ability to control severe economic threats from plant diseases makes it a valuable tool in modern agriculture.
Studies on penthiopyrad's interactions with other compounds reveal its potential for synergistic effects when combined with other fungicides. For instance, combining penthiopyrad with azoxystrobin has been shown to enhance efficacy against certain pathogens while potentially reducing resistance development . Additionally, research indicates that penthiopyrad may exhibit enantioselective behavior, meaning its different stereoisomers could have varying levels of biological activity and toxicity .
Penthiopyrad shares structural similarities with several other fungicides. Here are some notable comparisons:
| Compound | Structure Type | Mechanism of Action | Unique Features |
|---|---|---|---|
| Penthiopyrad | Carboxamide | Inhibits succinate dehydrogenase | Broad-spectrum efficacy; rapid soil degradation |
| Imazalil | Imidazole | Disrupts fungal cell wall synthesis | Effective against post-harvest diseases |
| Tebuconazole | Triazole | Inhibits sterol biosynthesis | Systemic activity; used widely in various crops |
| Fluxapyroxad | Pyrrole | Inhibits succinate dehydrogenase | High efficacy against resistant strains |
Penthiopyrad's unique combination of structural features and mechanisms distinguishes it from these similar compounds, particularly its rapid degradation profile and broad-spectrum activity against diverse fungal pathogens .
Inhibition of Succinate Dehydrogenase (Complex II)
Penthiopyrad is a pyrazole carboxamide fungicide that exerts its antifungal activity through specific inhibition of succinate dehydrogenase, also known as mitochondrial respiratory Complex II [1] [2] [3]. The compound demonstrates high inhibitory activity against succinate dehydrogenase enzymes derived from multiple fungal species, including Rhizoctonia solani, Botrytis cinerea, and Fusarium oxysporum [4] [5].
The molecular mechanism involves direct binding to the ubiquinone-binding site (Q-site) of the succinate dehydrogenase enzyme complex [6] [7] [8]. This binding site, located at the interface between the iron-sulfur protein subunit (SdhB) and the membrane anchor subunits (SdhC and SdhD), represents a critical point in the mitochondrial electron transport chain where electrons are transferred from succinate to ubiquinone [6]. The specificity of penthiopyrad for this site results from its unique pyrazole carboxamide structure, which allows for optimal molecular interactions with key amino acid residues in the binding pocket [2] [9].
Research has demonstrated that penthiopyrad exhibits superior binding affinity compared to other succinate dehydrogenase inhibitors, with the S-(+)-enantiomer showing particularly strong binding capacity to target proteins in fungal mitochondria [10] [11]. The binding interactions involve hydrogen bonding with critical tyrosine and tryptophan residues (Tyr58 and Trp173) that are universally conserved across fungal succinate dehydrogenase enzymes [6]. This conservation explains the broad-spectrum antifungal activity observed with penthiopyrad against diverse fungal pathogens.
Kinetic studies reveal that penthiopyrad acts as a competitive inhibitor of succinate dehydrogenase, with inhibition constants (Ki) in the low micromolar range [12] [13]. The compound's high potency stems from its ability to displace the natural ubiquinone substrate from its binding site, effectively blocking the enzyme's catalytic function [7] [9]. This competitive inhibition pattern indicates that penthiopyrad competes directly with ubiquinone for the same binding site, making the inhibition reversible but highly effective at low concentrations.
Disruption of Electron Transport Chain Function
The inhibition of succinate dehydrogenase by penthiopyrad results in catastrophic disruption of the mitochondrial electron transport chain in fungal cells [5] [14] [9]. Succinate dehydrogenase serves as Complex II in the electron transport chain, functioning as a critical link between the citric acid cycle and oxidative phosphorylation [9] [8]. When penthiopyrad binds to the ubiquinone site, it prevents electron transfer from succinate to the downstream components of the respiratory chain [4] [5].
This disruption manifests as a complete blockade of electron flow from the flavin adenine dinucleotide (FAD) cofactor through the iron-sulfur clusters to ubiquinone [6] [13]. The electron transport chain normally facilitates the sequential transfer of electrons through Complexes I, II, III, and IV, ultimately reducing oxygen to water while pumping protons across the inner mitochondrial membrane [15] [16]. Penthiopyrad's inhibition of Complex II interrupts this electron flow, preventing the establishment of the proton gradient necessary for ATP synthesis [5] [14].
The consequences of this disruption are immediate and severe for fungal metabolism. Affected fungal cells experience dramatic decreases in ATP production, as oxidative phosphorylation becomes impossible without functional electron transport [5] [17]. Studies have shown that penthiopyrad treatment results in distinctly inhibited mycelial respiration and significant increases in cell membrane permeability, indicating widespread cellular dysfunction [5] [17].
Furthermore, the disruption of electron transport leads to accumulation of reduced cofactors and increased oxidative stress within fungal mitochondria [14] [18]. This oxidative stress contributes to the rapid cellular deterioration observed in penthiopyrad-treated fungi, including membrane damage, loss of cellular homeostasis, and ultimately cell death [5] [17]. The compound's ability to simultaneously block energy production and induce oxidative damage makes it particularly effective against a wide range of fungal pathogens.
Antifungal Activity Spectrum
Efficacy Against Foliar and Soil-Borne Pathogens
Penthiopyrad demonstrates exceptional broad-spectrum antifungal activity against both foliar and soil-borne fungal pathogens, making it one of the most versatile fungicides in its class [1] [19] [20]. The compound's efficacy spans multiple taxonomic groups, including Ascomycetes, Basidiomycetes, and Deuteromycetes, reflecting its fundamental mode of action targeting the universally essential mitochondrial respiratory system [5] [21] [22].
Against foliar pathogens, penthiopyrad shows remarkable potency with effective concentration values (EC50) ranging from less than 0.4 parts per million (ppm) to 1.4 ppm for spore germination inhibition [20]. Key foliar diseases controlled include gray mold (Botrytis cinerea), powdery mildew (Sphaerotheca cucurbitae), brown rust (Puccinia recondita), tomato leaf mold (Fulvia fulva), and apple scab (Venturia nashicola) [19] [20] [23]. The compound exhibits particular efficacy against Botrytis cinerea, with EC50 values below 0.4 ppm for spore germination and strong inhibitory effects on mycelial growth [20] [24].
For soil-borne pathogens, penthiopyrad provides equally impressive control, with minimum inhibitory concentrations (MIC) ranging from 7.3 to 30.2 ppm against major soil-borne diseases [20] [25]. Critical soil-borne pathogens controlled include Rhizoctonia root rot (Rhizoctonia solani), Sclerotinia blight (Sclerotinia sclerotiorum), and various damping-off diseases affecting seedlings [26] [27] [25]. Research demonstrates that penthiopyrad applied in close proximity to Rhizoctonia solani provides effective disease control in sugar beet and other susceptible crops [25].
The compound's systemic properties contribute significantly to its broad-spectrum efficacy [28] [23]. Penthiopyrad is rapidly absorbed and translocated throughout plant tissues, providing protection to both treated areas and newly emerged growth [28] [29]. Studies in wheat demonstrate that approximately 50% of applied penthiopyrad is located inside plant tissues within three hours of application, with significant concentrations detected in untreated flag leaves, indicating strong systemic movement [28].
Penthiopyrad maintains its efficacy against fungicide-resistant strains that show resistance to other chemical classes [20] [30]. The compound demonstrates complete control at 5 ppm against various resistant strains of Botrytis cinerea, including those resistant to benzimidazoles, dicarboximides, and diethofencarb [20]. Similarly, penthiopyrad shows equivalent efficacy against both susceptible and strobilurin-resistant strains of Sphaerotheca cucurbitae [20].
Preventative, Curative, and Antisporulant Effects
Penthiopyrad exhibits a unique triple mode of action encompassing preventative, curative, and antisporulant activities, providing comprehensive disease management capabilities [1] [21] [23]. This multi-faceted approach makes penthiopyrad particularly valuable for integrated disease management programs where different types of fungicidal activity are required at various stages of pathogen development.
Preventative activity represents penthiopyrad's primary strength, with the compound showing superior protective effects when applied before pathogen infection [20] [23] [22]. In controlled studies, preventative applications achieve control efficacies exceeding 80% against major diseases at relatively low concentrations [20]. For gray mold control, preventative applications at 6.25 ppm achieve 86% control efficacy, while powdery mildew control reaches 78% efficacy at the same concentration [20]. Brown rust control demonstrates even greater sensitivity, with 79% control efficacy achieved at only 1.56 ppm [20].
The mechanism underlying preventative activity relates primarily to penthiopyrad's exceptional ability to inhibit spore germination [20] [22]. The compound shows significantly stronger inhibitory effects on spore germination compared to mycelial growth across most tested pathogens [20]. This characteristic makes preventative applications particularly effective, as the fungicide prevents initial infection by blocking the germination of fungal spores before they can establish on plant surfaces [19] [22].
Curative activity allows penthiopyrad to arrest established infections and prevent further disease development [5] [23]. While generally less potent than preventative effects, curative applications still achieve 50-70% control efficacy against diseases such as gray mold and Sclerotinia blight [20]. The curative effect results from penthiopyrad's ability to penetrate infected plant tissues and inhibit fungal growth within established lesions [23] [31]. This systemic penetration is particularly important for controlling infections that have already begun to develop within plant tissues.
Antisporulant activity represents a unique and valuable characteristic of penthiopyrad, involving the inhibition of spore production by established fungal infections [1] [32] [33]. This activity prevents secondary infection cycles by blocking the formation of new infectious propagules [34] [30]. Research demonstrates that penthiopyrad exhibits significant antisporulant effects against various pathogens, with visible inhibition of spore-bearing structures observed in treated plants [32] [33]. The antisporulant effect is particularly pronounced against wheat Septoria diseases, where penthiopyrad applications result in complete inhibition of pycnidia formation on treated leaf surfaces [33].
The concentration-dependent nature of these activities allows for flexible application strategies based on disease pressure and timing [20] [23]. Lower concentrations (1.56-6.25 ppm) provide effective preventative control, while higher concentrations (25-50 ppm) may be required for curative applications against established infections [20]. The dose-dependent antisporulant activity allows growers to adjust application rates based on the need to prevent secondary infection cycles [32] [33].
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
GHS Hazard Statements
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]
Pictograms

Environmental Hazard
Other CAS
Wikipedia
Use Classification
Environmental transformation -> Pesticides (parent, predecessor)
